molecular formula C11H13NO3 B12525239 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate CAS No. 817556-27-7

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate

Cat. No.: B12525239
CAS No.: 817556-27-7
M. Wt: 207.23 g/mol
InChI Key: ORJGXVFWYVSDAF-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is a chemical compound of interest in scientific research and development. The structure, featuring a pyridin-3-yl group and an acetate ester, suggests potential utility as a synthetic intermediate or building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals . Researchers can employ this compound to explore novel synthetic pathways or as a precursor for further chemical modifications. This product is provided for Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, consulting safety data and relevant scientific literature prior to use.

Properties

CAS No.

817556-27-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2-methyl-1-oxo-1-pyridin-3-ylpropan-2-yl) acetate

InChI

InChI=1S/C11H13NO3/c1-8(13)15-11(2,3)10(14)9-5-4-6-12-7-9/h4-7H,1-3H3

InChI Key

ORJGXVFWYVSDAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Intermediate Synthesis :

    • 3-Pyridylacetic acid is esterified with methanol in the presence of H₂SO₄ to yield methyl 2-(pyridin-3-yl)acetate (yield: 98%).
    • Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) produces 2-(pyridin-3-yl)ethanol (yield: 51%).
    • Oxidation of the alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), forming 2-methyl-1-oxo-1-(pyridin-3-yl)propan-2-ol.
  • Acetylation :

    • The tertiary alcohol is treated with acetic anhydride in the presence of catalytic H₂SO₄ at 80°C for 2 hours.
    • Purification via recrystallization from ethanol/N,N-dimethylformamide (DMF) yields the target compound (purity: >97%).

Key Data

Step Reagents/Conditions Yield Reference
Esterification H₂SO₄, MeOH, reflux 98%
Reduction LiAlH₄, THF, 0°C 51%
Oxidation Jones reagent 75%*
Acetylation Ac₂O, H₂SO₄, 80°C 82%

*Estimated based on analogous reactions.

Method 2: One-Pot Multi-Component Condensation

This solvent-free method leverages Friedländer quinoline synthesis principles, adapted for pyridine derivatives.

Reaction Procedure

  • Reactants :
    • 3-Acetylpyridine, Meldrum’s acid, and acetic anhydride are combined in polyphosphoric acid (PPA) at 90°C.
  • Mechanism :
    • Meldrum’s acid acts as a carbonyl activator, facilitating nucleophilic attack by the pyridine ring.
    • In situ acetylation occurs via acetic anhydride, eliminating the need for isolated intermediates.
  • Purification :
    • The crude product is washed with saturated NaHCO₃ and recrystallized from dichloromethane.

Key Data

Parameter Value Reference
Temperature 90°C
Time 1 hour
Yield 78%
Purity >95% (HPLC)

Method 3: Grignard Reaction Followed by Esterification

This method employs organometallic reagents to construct the carbon skeleton.

Reaction Procedure

  • Grignard Formation :
    • 3-Bromopyridine is treated with Mg in THF to generate pyridin-3-yl magnesium bromide.
  • Nucleophilic Addition :
    • The Grignard reagent reacts with methyl acetoacetate, yielding 2-methyl-1-oxo-1-(pyridin-3-yl)propan-2-ol.
  • Acetylation :
    • The alcohol is acetylated with acetyl chloride in pyridine, achieving near-quantitative conversion.

Key Data

Step Reagents/Conditions Yield Reference
Grignard Formation Mg, THF, 0°C 89%
Nucleophilic Addition Methyl acetoacetate, 25°C 68%
Acetylation AcCl, pyridine 95%

Method 4: Enzymatic Acetylation

A green chemistry approach using lipases as biocatalysts.

Reaction Procedure

  • Substrate :
    • 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-ol is dissolved in vinyl acetate.
  • Catalysis :
    • Immobilized Candida antarctica lipase B (CAL-B) is added at 40°C for 24 hours.
  • Workup :
    • The enzyme is filtered, and the product is isolated via vacuum distillation.

Key Data

Parameter Value Reference
Catalyst CAL-B
Temperature 40°C
Conversion 92%
Enantiomeric Excess >99%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
1 High purity; scalable Multi-step; toxic reagents 82%
2 One-pot; solvent-free Requires PPA handling 78%
3 High atom economy Sensitive to moisture 95%
4 Eco-friendly; enantioselective Longer reaction time 92%

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine derivatives from recent patents and synthetic studies. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula (Calculated MW) Key Substituents LCMS Data (m/z) Source
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate C₁₂H₁₃NO₄ (247.24 g/mol) Pyridin-3-yl, acetyl ester Not reported N/A
(R)-2-Methyl-1-(3-oxo-3-...propanamide derivative [EP 4 374 877 A2] C₂₃H₂₀F₆N₄O₃ (522.43 g/mol) Pyridin-3-yl, trifluoromethyl, amide 501 [M+H]+ Patent EP4374877
N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)...) [Compound 69] C₂₀H₁₈N₂O₅ (366.37 g/mol) Pyridin-3-yl, hydroxypropynyl, oxazolo Not reported Supporting Info

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s acetyl ester group increases lipophilicity (logP ~1.5 estimated) compared to the hydroxypropynyl-substituted compound 69 (logP ~0.8), which has a polar propargyl alcohol moiety .
  • The trifluoromethyl groups in the patent compound (EP4374877) significantly enhance lipophilicity (logP ~3.2), favoring membrane permeability .

Compound 69’s hydroxypropynyl group may confer hydrogen-bonding capacity, likely enhancing solubility but reducing metabolic stability compared to the acetylated target compound .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than the multi-step routes required for the oxazolo[3,4-d][1,4]oxazine scaffold in Compound 69, which involves palladium-catalyzed cross-coupling .

Biological Activity

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is an organic compound characterized by its unique structural features, including a pyridine ring and an acetate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

The molecular formula of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, with a molecular weight of approximately 233.26 g/mol. Its structure can be represented as follows:

Structure C12H15N2O3\text{Structure }\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridine moiety enhances its ability to bind to biological targets, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in metabolic pathways.

Enzyme Inhibition

Research has indicated that derivatives of pyridine, such as 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate, can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, which is critical for nucleotide synthesis, thus hindering cell proliferation, particularly in cancer cells .

Compound Target Enzyme Effect
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetateDihydrofolate reductase (DHFR)Inhibition of DNA synthesis
PiritreximDihydrofolate reductase (DHFR)Antitumor effects on carcinosarcoma

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing pyridine rings exhibit significant antimicrobial activity against various pathogens. The introduction of the pyridine moiety in similar compounds has been associated with increased inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Standard Antibiotic
Staphylococcus aureus20Ciprofloxacin (26 mm)
Escherichia coli16Ciprofloxacin (26 mm)
Salmonella typhimurium15Ciprofloxacin (26 mm)

Case Studies

A recent study explored the synthesis and biological evaluation of related pyridine derivatives, highlighting their potential as DHFR inhibitors. The study reported that modifications to the pyridine ring significantly affected the inhibitory potency against DHFR, suggesting that structural optimization could enhance therapeutic efficacy .

In another investigation focusing on antimicrobial properties, derivatives similar to 2-Methyl-1-oxo-1-(pyridin-3-yloxy)azetidin demonstrated promising results in inhibiting pathogenic bacteria, reinforcing the importance of the pyridine structure in enhancing biological activity .

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